molecular formula C9H17NO3 B13498938 Methyl O-cyclopentyl-L-serinate

Methyl O-cyclopentyl-L-serinate

Cat. No.: B13498938
M. Wt: 187.24 g/mol
InChI Key: UJHIPGNKHREBDF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl O-cyclopentyl-L-serinate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclopentyl group attached to the serine moiety, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl O-cyclopentyl-L-serinate typically involves the esterification of L-serine with methanol in the presence of an acid catalyst. The process begins with the protection of the amino group of L-serine using a suitable protecting group such as tert-butoxycarbonyl (Boc). The protected serine is then reacted with cyclopentanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the cyclopentyl ester. Finally, the protecting group is removed to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl O-cyclopentyl-L-serinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Cyclopentyl carboxylic acid derivatives.

    Reduction: Cyclopentyl alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl O-cyclopentyl-L-serinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl O-cyclopentyl-L-serinate involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes involved in serine metabolism, thereby influencing various biochemical pathways. It may also exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways .

Comparison with Similar Compounds

    Cyclopentyl methyl ether: Another cycloalkane with similar structural features but different functional groups.

    Cyclopentanol: A simpler cycloalkane with a hydroxyl group instead of an ester.

    L-serine methyl ester: A non-cyclic ester derivative of serine.

Uniqueness: Methyl O-cyclopentyl-L-serinate is unique due to its combination of a cyclopentyl ring and a serine-derived ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl (2S)-2-amino-3-cyclopentyloxypropanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-13-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1

InChI Key

UJHIPGNKHREBDF-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](COC1CCCC1)N

Canonical SMILES

COC(=O)C(COC1CCCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.